4-[1-Benzyl-7-(trifluoromethyl)-1h-indazol-3-yl]benzene-1,3-diol 4-[1-Benzyl-7-(trifluoromethyl)-1h-indazol-3-yl]benzene-1,3-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16792823
InChI: InChI=1S/C21H15F3N2O2/c22-21(23,24)17-8-4-7-16-19(15-10-9-14(27)11-18(15)28)25-26(20(16)17)12-13-5-2-1-3-6-13/h1-11,27-28H,12H2
SMILES:
Molecular Formula: C21H15F3N2O2
Molecular Weight: 384.3 g/mol

4-[1-Benzyl-7-(trifluoromethyl)-1h-indazol-3-yl]benzene-1,3-diol

CAS No.:

Cat. No.: VC16792823

Molecular Formula: C21H15F3N2O2

Molecular Weight: 384.3 g/mol

* For research use only. Not for human or veterinary use.

4-[1-Benzyl-7-(trifluoromethyl)-1h-indazol-3-yl]benzene-1,3-diol -

Specification

Molecular Formula C21H15F3N2O2
Molecular Weight 384.3 g/mol
IUPAC Name 4-[1-benzyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol
Standard InChI InChI=1S/C21H15F3N2O2/c22-21(23,24)17-8-4-7-16-19(15-10-9-14(27)11-18(15)28)25-26(20(16)17)12-13-5-2-1-3-6-13/h1-11,27-28H,12H2
Standard InChI Key LXPUCQLYLWGFLV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C3=C(C=CC=C3C(F)(F)F)C(=N2)C4=C(C=C(C=C4)O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 4-[1-benzyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol, reflects its benzyl-indazole backbone and dihydroxyphenyl substituent. Key identifiers include:

PropertyValue
Molecular FormulaC₂₁H₁₅F₃N₂O₂
Molecular Weight384.3 g/mol
CAS NumberNot publicly disclosed
PubChem CID135430624
SMILESC1=CC=C(C=C1)CN2C3=C(C=CC=C3C(F)(F)F)C(=N2)C4=C(C=C(C=C4)O)O
InChI KeyLXPUCQLYLWGFLV-UHFFFAOYSA-N

The trifluoromethyl group at the indazole’s 7-position enhances lipophilicity and electron-withdrawing effects, while the benzyl group at N1 influences steric interactions . The dihydroxyphenyl ring contributes hydrogen-bonding capacity, critical for target binding .

Structural Isomerism

A closely related isomer, 4-[2-benzyl-7-(trifluoromethyl)-2H-indazol-3-yl]benzene-1,3-diol, differs in the indazole’s benzyl substitution position (N2 instead of N1). This minor structural variation significantly impacts biological activity due to altered binding conformations . Computational studies suggest the 1H-indazol-3-yl isomer exhibits greater conformational flexibility, enabling adaptive interactions with hydrophobic enzyme pockets .

Synthesis and Purification

Synthetic Pathways

The synthesis of 4-[1-benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol involves multi-step functionalization, as outlined in patented methodologies :

  • Indazole Core Formation: Cyclization of substituted phenylhydrazines with trifluoromethyl-containing ketones yields the 7-trifluoromethylindazole intermediate.

  • N1-Benzylation: Treatment with benzyl bromide in the presence of a strong base (e.g., lithium bis(trimethylsilyl)amide) selectively alkylates the indazole’s N1 position .

  • Phenolic Group Deprotection: Methoxy-protected phenyl groups are hydrolyzed using acidic or basic conditions to reveal the dihydroxyphenyl moiety .

A critical challenge lies in minimizing the formation of the N2-benzyl isomer. Patent US7601847B2 resolves this by employing low-temperature (−15°C) reactions and polar aprotic solvents (e.g., dimethylformamide), achieving >90% regioselectivity for the N1 product .

Purification Strategies

Large-scale purification traditionally relied on silica gel chromatography, but recent advances utilize temperature-controlled crystallization:

  • The crude product is dissolved in ethanol and concentrated via distillation.

  • Gradual cooling to 10–15°C induces selective crystallization of the N1-benzyl isomer, yielding >98% purity after two recrystallizations .

StepConditionsOutcome
DissolutionEthanol, 70°CHomogeneous solution
ConcentrationAtmospheric distillationReduced volume
CrystallizationCooling to 10–15°C, 12 hSelective precipitation
WashingCold ethanol (5°C)Impurity removal

This method eliminates costly chromatography, reducing production costs by ~40% .

Physicochemical and Spectroscopic Analysis

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic trifluoromethyl and benzyl groups. It is soluble in dimethyl sulfoxide (DMSO, 48 mg/mL) and ethanol (9.3 mg/mL). Stability studies indicate degradation <2% after 6 months at −20°C under inert atmosphere.

Spectroscopic Signatures

  • IR (KBr): Broad O–H stretch at 3250 cm⁻¹, C–F vibrations at 1120–1170 cm⁻¹, and aromatic C=C at 1600 cm⁻¹.

  • ¹H NMR (DMSO-d₆): Two singlets at δ 9.82 and 9.75 ppm (phenolic –OH), benzyl CH₂ at δ 5.45 ppm, and aromatic protons between δ 7.20–8.15 ppm .

  • ¹⁹F NMR: Trifluoromethyl group at δ −62.3 ppm .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator